molecular formula C14H12BrIN2O2 B246268 2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide

2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide

Cat. No. B246268
M. Wt: 447.07 g/mol
InChI Key: CAKPVXKSUCVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide, also known as BRD7929, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of various diseases.

Mechanism of Action

2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide works by inhibiting the activity of a specific protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its inhibition can lead to changes in gene expression patterns. By inhibiting the activity of BRD4, 2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide can affect the growth and proliferation of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has been found to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit the growth and proliferation of cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, it has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in various biological processes. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experiments. Additionally, the complex synthesis of 2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide can make it challenging to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for the study of 2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide. One area of research is the development of new drugs based on the structure of 2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide for the treatment of cancer and autoimmune diseases. Another direction is the exploration of the role of BRD4 in other biological processes, such as development and differentiation. Additionally, further research is needed to optimize the synthesis of 2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide and improve its solubility for use in experiments.
In conclusion, 2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide is a small molecule inhibitor that has shown promise in scientific research for its potential use in the development of new drugs for the treatment of cancer and autoimmune diseases. Its specificity for BRD4 makes it a valuable tool for studying the role of this protein in various biological processes, and there are several future directions for the study of this compound.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide involves a series of chemical reactions. The starting materials for the synthesis are 4-bromophenol, 5-iodo-3-methyl-2-pyridinecarboxylic acid, and acetic anhydride. The reaction involves the formation of an intermediate, which is then converted into the final product through a series of steps. The synthesis of 2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

2-(4-bromophenoxy)-N-(5-iodo-3-methyl-2-pyridinyl)acetamide has been extensively studied in scientific research and has shown promising results in various studies. This compound has been found to inhibit the growth of cancer cells and has potential as a therapeutic agent for the treatment of cancer. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C14H12BrIN2O2

Molecular Weight

447.07 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(5-iodo-3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C14H12BrIN2O2/c1-9-6-11(16)7-17-14(9)18-13(19)8-20-12-4-2-10(15)3-5-12/h2-7H,8H2,1H3,(H,17,18,19)

InChI Key

CAKPVXKSUCVBRU-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1NC(=O)COC2=CC=C(C=C2)Br)I

Canonical SMILES

CC1=CC(=CN=C1NC(=O)COC2=CC=C(C=C2)Br)I

Origin of Product

United States

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